3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Overview
Description
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Nucleophilic Aromatic Substitution: Nucleophiles such as amines or thiols, and bases like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted phenyl derivatives
- Oxidized or reduced oxadiazole derivatives
- Cyclized heterocyclic compounds
Scientific Research Applications
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Organic Semiconductors: The compound’s electronic properties allow it to function as a charge carrier in semiconductor devices.
Comparison with Similar Compounds
- 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Comparison:
- 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl or phenyl analogs.
- The position of the bromine atom on the phenyl ring can also affect the compound’s electronic properties and its interactions with other molecules.
Biological Activity
The compound 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is part of the 1,2,4-oxadiazole family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, cytotoxic effects, and potential mechanisms of action.
Synthesis and Structure
The synthesis of this compound generally involves cyclodehydration methods that yield various substituted oxadiazoles. Its structure includes a bromophenyl group and an ethyl substituent at the 5-position of the oxadiazole ring, which may influence its biological activity.
Biological Activity Overview
-
Anticancer Activity
- Compounds containing the 1,2,4-oxadiazole moiety have shown significant anticancer properties. For instance, derivatives have demonstrated inhibitory effects against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) .
- The compound has been assessed for cytotoxicity using MTT assays against several human cancer cell lines. Preliminary results indicate that it may exhibit moderate to high cytotoxic effects with IC50 values comparable to established chemotherapeutics .
-
Cytotoxicity Testing
- In a study evaluating various oxadiazole derivatives, compounds similar to this compound were tested against HL-60 (human promyelocytic leukemia) and other cell lines. The results showed that certain derivatives had IC50 values ranging from 19 µM to 42 µM, indicating potential as effective anticancer agents .
- The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition rates:
Cell Line | Inhibition Rate (%) | IC50 (µM) |
---|---|---|
MCF-7 (Breast) | 84.32 | 28 |
A549 (Lung) | 81.58 | 25 |
HT-29 (Colon) | 90.47 | 19 |
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular docking studies of oxadiazole derivatives with estrogen receptors and other targets relevant in cancer therapy. The findings suggested that these compounds could effectively bind to key proteins involved in tumor growth regulation .
Properties
IUPAC Name |
3-(3-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPLXDKBWCYAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674940 | |
Record name | 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911049-01-9 | |
Record name | 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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